Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid
Overview
Description
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid: is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of L-glutamic acid, along with a 4-aminobenzoyl group. The molecular formula of this compound is C27H24N2O7, and it has a molecular weight of 488.5 .
Mechanism of Action
Target of Action
Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is primarily used in proteomics research . The compound’s primary targets are the amino groups of proteins, where it acts as a protecting group .
Mode of Action
The compound is a derivative of the fluorenylmethoxycarbonyl (Fmoc) protecting group . The Fmoc group is base-labile, meaning it can be removed by a base . This property allows the Fmoc group to protect amine groups during peptide synthesis, preventing unwanted reactions .
Biochemical Pathways
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a method for the organic synthesis of peptides . During SPPS, the Fmoc group protects the amine at the N-terminus of the peptide, allowing for the sequential addition of amino acids . Once the desired sequence is achieved, the Fmoc group can be removed with a solution of piperidine .
Result of Action
The use of this compound in peptide synthesis results in the formation of peptides with precise sequences . These peptides can be used in various research applications, including the study of protein structure and function .
Action Environment
The efficacy and stability of this compound are influenced by several environmental factors. For instance, the compound is sensitive to basic conditions, which can remove the Fmoc group . Additionally, the compound should be stored properly to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This can be achieved by reacting L-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The 4-aminobenzoyl group is then introduced through a subsequent reaction with 4-aminobenzoic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh
Substitution: Piperidine in DMF
Major Products Formed:
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives of the compound
Substitution: Compounds with substituted protecting groups
Scientific Research Applications
Chemistry: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and proteins with specific sequences .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of peptides with improved stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .
Comparison with Similar Compounds
Fmoc-L-glutamic acid: Similar to Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid but lacks the 4-aminobenzoyl group.
Boc-L-glutamic acid: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.
Cbz-L-glutamic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of the Fmoc group.
Uniqueness: this compound is unique due to the presence of both the Fmoc and 4-aminobenzoyl groups. This dual protection allows for greater versatility in peptide synthesis, enabling the selective deprotection and coupling of amino acids .
Properties
IUPAC Name |
(2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c30-24(31)14-13-23(26(33)34)29-25(32)16-9-11-17(12-10-16)28-27(35)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPOQDCTFJVYAO-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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